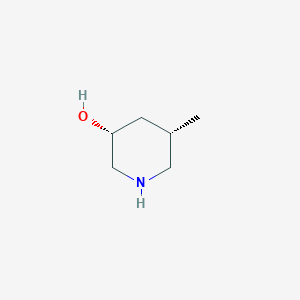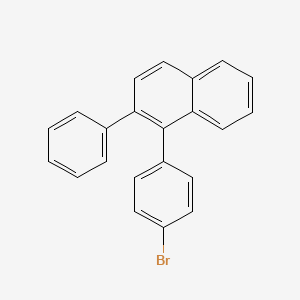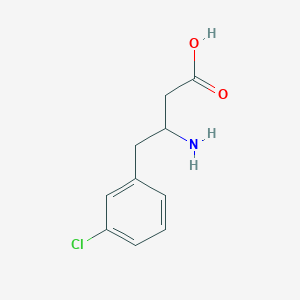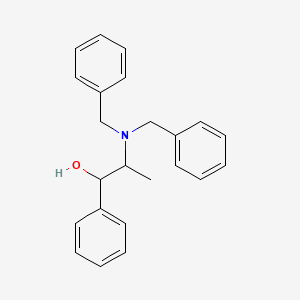
(1S,2R)-2-Dibenzylamino-1-phenyl-propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-2-Dibenzylamino-1-phenyl-propan-1-ol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties. The presence of both dibenzylamino and phenyl groups in its structure makes it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-Dibenzylamino-1-phenyl-propan-1-ol typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method is the asymmetric reduction of a prochiral ketone using a chiral reducing agent. Another approach involves the use of chiral auxiliaries to induce the desired stereochemistry during the synthesis.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of enantioselective chromatography to separate the desired enantiomer from a racemic mixture. This method ensures high purity and yield of the (1S,2R) enantiomer, which is crucial for its applications in pharmaceuticals and other fields.
Analyse Des Réactions Chimiques
Types of Reactions: (1S,2R)-2-Dibenzylamino-1-phenyl-propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction can produce various alcohols or amines.
Applications De Recherche Scientifique
(1S,2R)-2-Dibenzylamino-1-phenyl-propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the production of fine chemicals and as a chiral auxiliary in various industrial processes.
Mécanisme D'action
The mechanism of action of (1S,2R)-2-Dibenzylamino-1-phenyl-propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding is crucial for its potential therapeutic effects and its use in drug development.
Comparaison Avec Des Composés Similaires
- (1R,2S)-2-Dibenzylamino-1-phenyl-propan-1-ol
- (1S,2S)-2-Dibenzylamino-1-phenyl-propan-1-ol
- (1R,2R)-2-Dibenzylamino-1-phenyl-propan-1-ol
Comparison: Compared to its diastereomers and enantiomers, (1S,2R)-2-Dibenzylamino-1-phenyl-propan-1-ol exhibits unique stereochemical properties that influence its reactivity and biological activity. The specific arrangement of atoms in this compound allows for selective interactions with molecular targets, making it a valuable molecule in various research and industrial applications.
Propriétés
IUPAC Name |
2-(dibenzylamino)-1-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO/c1-19(23(25)22-15-9-4-10-16-22)24(17-20-11-5-2-6-12-20)18-21-13-7-3-8-14-21/h2-16,19,23,25H,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZCOAZLVQXGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
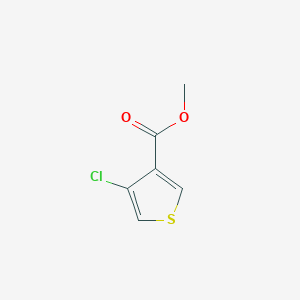
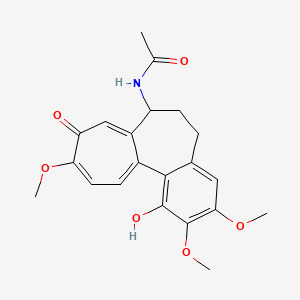
![(1R,aR)-3-Diphenylphosphino-2-(4-diphenylphosphino-2,5-dimethyl-3-thienyl)-1,7,7-trimethyl-bicyclo[2.2.1]hept-2-ene](/img/structure/B15125234.png)

![2,3,3a,3b,4,5,10,10a,10b,11,12,12a-Dodecahydro-1,6,10a,12a-tetraMethyl-1H-cyclopenta[7,8]phenanthro[3,2-d]isoxazol-1-ol](/img/structure/B15125245.png)
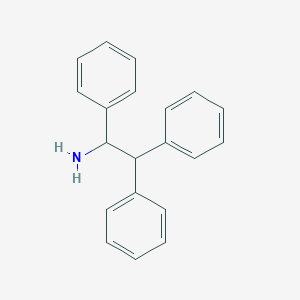

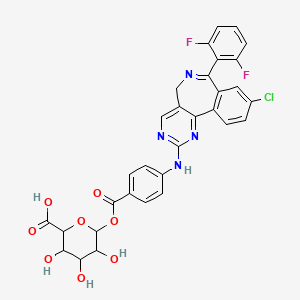
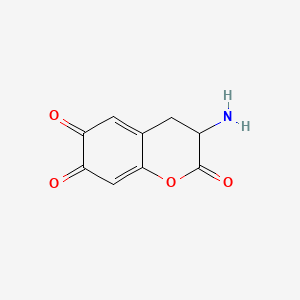
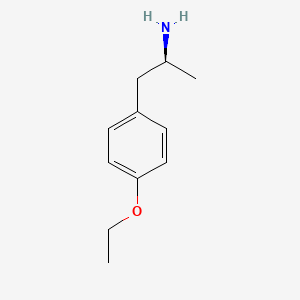
![2-(Bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one](/img/structure/B15125276.png)
